

# An In-depth Technical Guide to Dithioacetic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dithioacetic acid*

Cat. No.: *B3054295*

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## Introduction

**Dithioacetic acid** ( $\text{CH}_3\text{CSSH}$ ), a sulfur analog of acetic acid, is an organosulfur compound of interest in synthetic organic chemistry. While its history is not as extensively documented as its monothio counterpart, thioacetic acid, its unique properties as a dithiocarboxylic acid make it a subject of academic and research interest. This technical guide provides a comprehensive overview of the available scientific information on **dithioacetic acid**, with a focus on its synthesis, properties, and the underlying chemical principles.

## Historical Context

Detailed historical records regarding the initial discovery and isolation of **dithioacetic acid** are not readily available in the surveyed scientific literature. Dithiocarboxylic acids as a class of compounds have been known and studied for their interesting reactivity, and it is likely that **dithioacetic acid** was first synthesized and characterized as part of broader investigations into this family of organosulfur compounds. The primary method for the synthesis of dithiocarboxylic acids involves the reaction of Grignard reagents with carbon disulfide, a reaction analogous to the carbonation of Grignard reagents to form carboxylic acids.

## Physicochemical Properties

The known physicochemical properties of **dithioacetic acid** are summarized in the table below. It is important to note that some of these values are predicted or estimated due to the compound's instability.

Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>4</sub> S <sub>2</sub>	[1][2]
Molar Mass	92.18 g/mol	[1]
CAS Number	594-03-6	[2]
Density	1.240 g/cm <sup>3</sup> (estimate)	[1]
Boiling Point	89.8°C (rough estimate)	[1]
pKa	2.07 ± 0.60 (Predicted)	[1][2]
Refractive Index	1.5720 (estimate)	[1]
Canonical SMILES	CC(=S)S	[2]
InChI Key	ZEUUVJSRINKECZ-UHFFFAOYSA-N	[2]

### Synthesis of **Dithioacetic Acid**

The most common and established method for the synthesis of dithiocarboxylic acids, including **dithioacetic acid**, is the reaction of a Grignard reagent with carbon disulfide.[3] This reaction is followed by an acidic workup to yield the final dithiocarboxylic acid.

#### Experimental Protocol: General Synthesis of **Dithioacetic Acid**

Disclaimer: A specific, detailed experimental protocol for the synthesis of **dithioacetic acid** was not found in the surveyed literature. The following is a generalized procedure based on the known reactivity of Grignard reagents with carbon disulfide.

#### Materials:

- Methyl halide (e.g., methyl iodide or methyl bromide)
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Carbon disulfide (CS<sub>2</sub>)
- Hydrochloric acid (HCl), aqueous solution
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Preparation of the Grignard Reagent (Methylmagnesium Halide):
  - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
  - Add a small crystal of iodine to activate the magnesium.
  - Dissolve the methyl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.
  - Slowly add the methyl halide solution to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.
  - Once the reaction has started, continue the addition at a rate that maintains a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Carbon Disulfide:
  - Cool the Grignard reagent solution in an ice bath.
  - Slowly add a solution of carbon disulfide in anhydrous diethyl ether or THF from the dropping funnel to the stirred Grignard reagent. A precipitate of the magnesium salt of **dithioacetic acid** will form.[\[3\]](#)
  - After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Acidic Workup and Isolation:

- Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will protonate the dithiocarboxylate salt to form **dithioacetic acid**.<sup>[3]</sup>
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent by rotary evaporation. The crude **dithioacetic acid** can be purified by distillation under reduced pressure, although its stability should be taken into consideration.

### Characterization

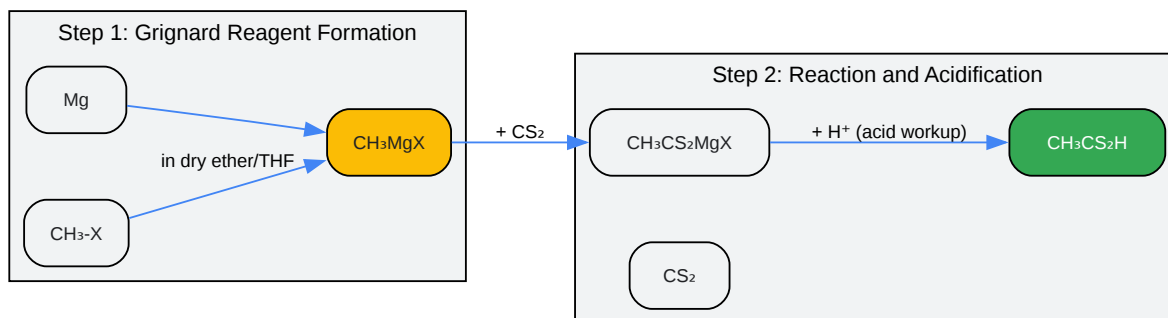
The characterization of **dithioacetic acid** would typically be performed using spectroscopic methods such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR would be used to confirm the structure of the molecule.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be employed to determine the purity of the compound and to confirm its molecular weight.

Due to the limited availability of specific experimental data, representative spectra for **dithioacetic acid** are not provided here.

### Logical Relationship: Synthesis of **Dithioacetic Acid**

The following diagram illustrates the two-step synthesis of **dithioacetic acid** from a methyl halide.



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### Synthesis pathway of **dithioacetic acid**.

#### Conclusion

**Dithioacetic acid**, while not as extensively studied as other carboxylic acid derivatives, represents an interesting molecule within the field of organosulfur chemistry. Its synthesis via the Grignard reaction with carbon disulfide provides a classic example of carbon-carbon bond formation and functional group manipulation. The physicochemical data, though partly based on estimations, provides a foundation for its further investigation and potential applications in organic synthesis. Future research could focus on a more detailed characterization of its properties and exploring its reactivity in various chemical transformations.

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